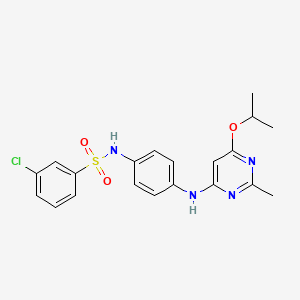

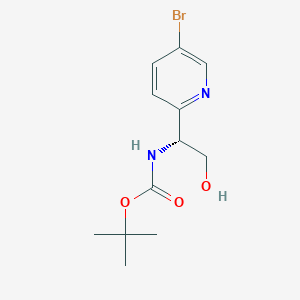

![molecular formula C14H18N2O3 B2624707 tert-Butyl N-[cyano(3-methoxyphenyl)methyl]carbamate CAS No. 774225-45-5](/img/structure/B2624707.png)

tert-Butyl N-[cyano(3-methoxyphenyl)methyl]carbamate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“tert-Butyl N-[cyano(3-methoxyphenyl)methyl]carbamate” is a chemical compound with the molecular formula C14H18N2O3 . It has a molecular weight of 262.31 . The compound is in powder form and is stored at room temperature .

Synthesis Analysis

The synthesis of tert-butyl carbamates, which includes “tert-Butyl N-[cyano(3-methoxyphenyl)methyl]carbamate”, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Various methods have been developed for the chemoselective N-tert-butyloxycarbonylation of amines . For example, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can be used as a solvent and catalyst for the chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .Molecular Structure Analysis

The InChI code for “tert-Butyl N-[cyano(3-methoxyphenyl)methyl]carbamate” is 1S/C14H18N2O3/c1-14(2,3)19-13(17)16-11(9-15)10-7-5-6-8-12(10)18-4/h5-8,11H,1-4H3,(H,16,17) .Physical And Chemical Properties Analysis

“tert-Butyl N-[cyano(3-methoxyphenyl)methyl]carbamate” is a powder that is stored at room temperature . It has a molecular weight of 262.31 .科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of tert-Butyl N-[cyano(3-methoxyphenyl)methyl]carbamate, focusing on six unique applications:

Pharmaceutical Intermediates

tert-Butyl N-[cyano(3-methoxyphenyl)methyl]carbamate: is widely used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to participate in reactions that form the backbone of many drugs, particularly those targeting neurological and inflammatory conditions. The cyano group and methoxyphenyl moiety provide sites for further chemical modifications, making it a versatile building block in medicinal chemistry .

Organic Synthesis

In organic synthesis, this compound serves as a valuable reagent for introducing the tert-butyl carbamate (Boc) protecting group. The Boc group is commonly used to protect amines during chemical reactions, preventing unwanted side reactions. This application is crucial in multi-step synthesis processes where selective protection and deprotection of functional groups are necessary .

Catalysis Research

Researchers have explored the use of tert-Butyl N-[cyano(3-methoxyphenyl)methyl]carbamate in catalysis. Its structure can facilitate the formation of catalytic complexes that are used in various organic transformations. These complexes can enhance reaction rates and selectivity, making them valuable in the development of new catalytic methodologies .

Material Science

In material science, this compound is investigated for its potential in the synthesis of novel polymers and materials. The presence of the cyano and methoxy groups can influence the physical properties of the resulting materials, such as thermal stability and mechanical strength. This makes it a candidate for developing advanced materials with specific desired properties .

Agricultural Chemicals

tert-Butyl N-[cyano(3-methoxyphenyl)methyl]carbamate: is also explored in the development of agricultural chemicals, including herbicides and pesticides. Its ability to interact with biological targets in plants and pests makes it a useful scaffold for designing compounds that can protect crops from various threats .

Biochemical Research

In biochemical research, this compound is used to study enzyme interactions and protein modifications. The Boc group can be used to protect amino acids during peptide synthesis, allowing for the creation of complex peptides and proteins. This application is essential for understanding protein structure and function, as well as for developing new therapeutic proteins .

作用机制

Target of Action

The primary target of “tert-Butyl N-[cyano(3-methoxyphenyl)methyl]carbamate” is the voltage-gated sodium channels . These channels play a crucial role in the propagation of action potentials in neurons and other excitable cells .

Mode of Action

“tert-Butyl N-[cyano(3-methoxyphenyl)methyl]carbamate” selectively enhances the slow inactivation of voltage-gated sodium channels . This interaction with its targets results in the regulation of the collapse response mediator protein 2 (CRMP2) .

Action Environment

One study mentions that a related compound was used under mild, environment-friendly conditions , suggesting that similar conditions might be applicable for “tert-Butyl N-[cyano(3-methoxyphenyl)methyl]carbamate”.

安全和危害

The safety information for “tert-Butyl N-[cyano(3-methoxyphenyl)methyl]carbamate” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

属性

IUPAC Name |

tert-butyl N-[cyano-(3-methoxyphenyl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-14(2,3)19-13(17)16-12(9-15)10-6-5-7-11(8-10)18-4/h5-8,12H,1-4H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFVMGFMSFPRKRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C#N)C1=CC(=CC=C1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl N-[cyano(3-methoxyphenyl)methyl]carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

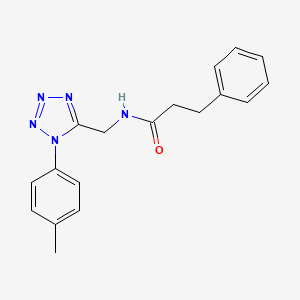

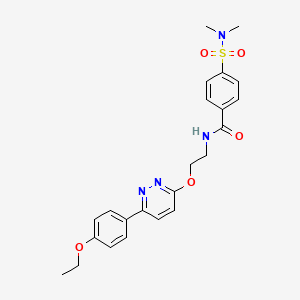

![1-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)piperidine-4-carboxamide](/img/structure/B2624625.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B2624627.png)

![N-(4-fluorophenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2624630.png)

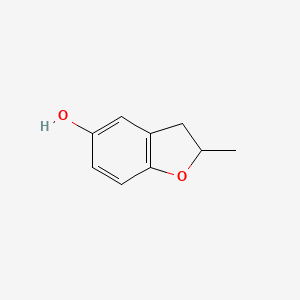

![(1S,2S,5R)-rel-3-Azabicyclo[3.1.0]hexan-2-ylmethanol hydrochloride](/img/no-structure.png)

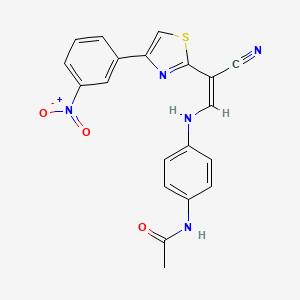

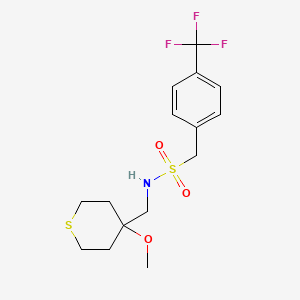

![3-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2624636.png)

![4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2624637.png)

![1-(4H-Thiochromeno[4,3-d][1,3]thiazol-2-yl)ethanamine;dihydrochloride](/img/structure/B2624643.png)